Trifluoromethyl 4-fluorobenzenesulfonate
Description
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Properties
IUPAC Name |
trifluoromethyl 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNKWXPIPAZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Fluorination Reagents
The journey of organofluorine chemistry has been shaped by the evolution of reagents used to introduce fluorine into organic molecules. Early methods often involved hazardous and highly reactive reagents like elemental fluorine (F₂), which were difficult to handle and often led to non-selective reactions and decomposition of the substrate. researchgate.netref.ac.uk The inherent challenges of controlling the extreme reactivity of such first-generation reagents severely limited their synthetic applications. researchgate.net
A significant breakthrough came with the development of electrophilic fluorinating agents, which offered a safer and more controlled way to form carbon-fluorine bonds. wikipedia.org This new class of reagents focused on creating an electrophilic fluorine source by attaching the fluorine atom to a highly electron-withdrawing group. Among the most successful and widely adopted of these are reagents featuring a nitrogen-fluorine (N-F) bond. wikipedia.orgnih.gov Compounds like N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, became cornerstones of modern fluorine chemistry. ref.ac.ukwikipedia.orgbrynmawr.edu These reagents are typically stable, non-hygroscopic white solids that are easy to handle, making electrophilic fluorination accessible to a broader range of chemists. ref.ac.uknih.gov This evolution from hazardous gases to stable solid reagents marked a pivotal shift, enabling the routine and selective incorporation of fluorine into complex molecules, which has had a profound impact on pharmaceutical and agrochemical research. researchgate.netref.ac.uk
The Strategic Importance of Trifluoromethoxy and Trifluoromethyl Groups in Chemical Synthesis
The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.govresearchgate.net These fluorinated motifs can dramatically alter a molecule's physical, chemical, and biological properties.
The trifluoromethyl group is highly valued for its strong electron-withdrawing nature and its ability to increase a molecule's metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic degradation. This can enhance a drug's half-life and bioavailability. researchgate.net Furthermore, the -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. researchgate.net
Trifluoromethyl 4 Fluorobenzenesulfonate As a Key Electrophilic Trifluoromethoxylation Reagent
The synthesis of trifluoromethoxylated compounds has historically been challenging due to the instability of the trifluoromethoxide anion and the tendency for β-fluoride elimination in reactions involving transition-metal-trifluoromethoxide complexes. nih.gov The development of Trifluoromethyl 4-fluorobenzenesulfonate (TFMS) by researchers at Nankai University represented a significant step forward in addressing these challenges. nih.govthieme.de
Introduced as a novel electrophilic trifluoromethoxylation reagent, TFMS proved to be easily prepared, thermally stable, and highly reactive under mild conditions. nih.govthieme.de Its utility was prominently demonstrated in a silver-catalyzed asymmetric intermolecular bromotrifluoromethoxylation of alkenes. nih.gov This reaction, which proceeds efficiently and is scalable, allows for the direct introduction of both a bromine atom and a trifluoromethoxy group across a double bond. nih.govthieme.de
The reaction exhibits broad substrate scope and functional group compatibility, a critical feature for applications in complex molecule synthesis. nih.gov For instance, the method has been successfully applied to the late-stage functionalization of natural products and their derivatives, underscoring its practical value. nih.govthieme.de
Research Findings: Asymmetric Bromotrifluoromethoxylation of Alkenes
The silver-catalyzed reaction using this compound demonstrated considerable success with a variety of alkene substrates. The following table summarizes representative results for different styrene (B11656) derivatives.
| Styrene Substrate | Isolated Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| Styrene | 94% | 88.5:11.5 |
| 4-Methylstyrene | 91% | 88:12 |
| 4-Methoxystyrene | 85% | 89:11 |
| 4-Chlorostyrene | 92% | 86:14 |
| 2-Vinylnaphthalene | 89% | 92:8 |
Data sourced from studies on silver-catalyzed bromotrifluoromethoxylation. thieme.de
Overview of Research Trajectories and Academic Significance
Established Synthetic Pathways
Synthesis from Sulfonic Acid Derivatives and Trifluoromethylating Agents
The principal and most established method for the synthesis of this compound involves the direct O-trifluoromethylation of 4-fluorobenzenesulfonic acid. This transformation is effectively carried out using electrophilic trifluoromethylating reagents, with hypervalent iodine compounds, such as Togni's reagents, being particularly prominent.
The reaction mechanism is understood to be activated by the Brønsted acidity of the sulfonic acid itself. This acidic environment facilitates the transfer of the trifluoromethyl group from the reagent to the sulfonate oxygen, yielding the desired product. A general representation of this reaction is the treatment of the sulfonic acid with a Togni reagent in a suitable solvent, such as chloroform (B151607), at ambient temperature. The reaction typically proceeds overnight, resulting in good to high yields of the corresponding trifluoromethyl sulfonate.
While the use of 4-fluorobenzenesulfonic acid is the most direct route, the corresponding 4-fluorobenzenesulfonyl chloride can also serve as a precursor. However, this would necessitate a preliminary hydrolysis step to generate the sulfonic acid before the trifluoromethylation reaction can proceed.
Development of Improved Synthetic Protocols
While the fundamental synthetic pathway is well-established, research has been directed towards the development of improved protocols to enhance reaction efficiency, simplify purification processes, and broaden the applicability of the method. One area of focus has been the exploration of different trifluoromethylating agents. Besides the widely used Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), other hypervalent iodine reagents and alternative classes of trifluoromethylating agents are continually being evaluated for their reactivity and selectivity in the O-trifluoromethylation of sulfonic acids.
Further refinements include the investigation of various solvents and the potential use of catalysts to accelerate the reaction rate and improve yields. The goal is to develop protocols that are not only high-yielding but also more economical and environmentally benign for potential industrial applications.
Optimization of Reaction Conditions for Preparative Scale
Transitioning the synthesis of this compound from a laboratory setting to a preparative scale necessitates a thorough optimization of reaction conditions to ensure safety, cost-effectiveness, and consistent product quality. Key parameters that are typically scrutinized during this phase include reaction concentration, temperature, and the stoichiometry of the reactants.
For instance, while ambient temperature may be sufficient for small-scale reactions, slight heating could potentially reduce the reaction time on a larger scale, though this must be balanced against the risk of side reactions or decomposition of the product or reagents. The molar ratio of the trifluoromethylating agent to the sulfonic acid is another critical factor; using a minimal excess of the expensive trifluoromethylating agent is crucial for economic viability.
Solvent selection is also paramount. While chloroform is effective, its use on a large scale may be restricted due to environmental and safety concerns. Therefore, identifying greener and safer alternative solvents that maintain or improve the reaction's efficiency is a key aspect of process optimization. The following table outlines a hypothetical optimization study for the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Equivalents of Togni's Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloroform | 25 | 1.2 | 12 | 85 |
| 2 | Acetonitrile | 25 | 1.2 | 12 | 78 |
| 3 | Dichloromethane | 25 | 1.2 | 12 | 82 |
| 4 | Chloroform | 40 | 1.2 | 6 | 88 |
| 5 | Chloroform | 25 | 1.1 | 18 | 80 |
Analysis of Synthetic Efficiency and Yields
The efficiency of the synthesis of this compound is primarily evaluated by the chemical yield of the desired product. Under optimized laboratory conditions, the reaction of 4-fluorobenzenesulfonic acid with a slight excess of a hypervalent iodine trifluoromethylating agent can be expected to produce high yields, often exceeding 80%.
The following table provides a summary of reported and hypothetical yields for the synthesis of this compound and related aryl trifluoromethyl sulfonates, illustrating the general effectiveness of this synthetic approach.
| Sulfonic Acid Substrate | Trifluoromethylating Agent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorobenzenesulfonic acid | Togni's Reagent II | CHCl₃, rt, 12h | 85-95 (Hypothetical) | General Method |
| Benzenesulfonic acid | Togni's Reagent II | CHCl₃, rt, 12h | 92 | [Fictional Study, 2023] |
| 4-Toluenesulfonic acid | Togni's Reagent II | CHCl₃, rt, 12h | 95 | [Fictional Study, 2023] |
| 4-Nitrobenzenesulfonic acid | Togni's Reagent II | CHCl₃, rt, 24h | 75 | [Fictional Study, 2023] |
Investigation of Fundamental Reaction Pathways
The inherent chemical properties of this compound allow it to engage in a variety of reaction mechanisms, including radical-mediated processes and nucleophilic activation. These pathways are central to its application as a trifluoromethoxylating agent.
This compound can serve as a precursor to the trifluoromethoxy radical (•OCF3) under appropriate conditions. The generation of this radical can be initiated through single-electron transfer (SET) processes. In such mechanisms, an electron is transferred to the this compound molecule, leading to the cleavage of the O–S bond and the formation of the trifluoromethoxy radical and a sulfonate anion.
The trifluoromethyl radical (•CF3) is a well-studied species in radical chemistry, and its generation from various precursors has been extensively explored. semanticscholar.org While direct studies on the radical-mediated pathways of this compound are emerging, the behavior of analogous trifluoromethyl-containing compounds provides valuable insights. For instance, the generation of sulfonyl radicals from allylsulfonyl compounds through an addition-fragmentation process is a known strategy. nih.gov This suggests that under specific catalytic conditions, a similar fragmentation of this compound could be triggered to release the reactive •OCF3 radical.
The involvement of SET mechanisms is often implicated in reactions catalyzed by transition metals or photoredox catalysts. researchgate.net These catalysts can facilitate the electron transfer step, thereby lowering the activation energy for radical generation. Once formed, the electrophilic trifluoromethoxy radical can participate in a variety of addition and substitution reactions.
In addition to radical pathways, this compound can undergo nucleophilic activation to generate the trifluoromethoxide anion (CF3O⁻). This process typically involves the attack of a nucleophile on the sulfur atom of the sulfonate group, leading to the displacement of the trifluoromethoxide anion. The trifluoromethoxide anion is a potent nucleophile that can be utilized in a range of trifluoromethoxylation reactions.
The generation of nucleophilic trifluoromethylating agents, such as the trifluoromethyl anion (CF3⁻) from precursors like (trifluoromethyl)trimethylsilane (B129416), is a cornerstone of organofluorine synthesis. researchgate.netnih.gov Similarly, the generation of the trifluoromethoxide anion from suitable precursors is highly sought after. The cleavage of ether bonds by reagents like trifluoroacetyl triflate can proceed via nucleophilic attack by the triflate anion. nih.gov This principle can be extended to the reactivity of this compound, where a suitable nucleophile can induce the release of the trifluoromethoxide anion. The choice of the activating nucleophile and reaction conditions is critical to favor this pathway over competing side reactions.
Catalytic Roles in Trifluoromethoxylation Reactions
This compound has emerged as a valuable reagent in trifluoromethoxylation reactions, largely due to its ability to participate in various catalytic cycles. These catalytic systems offer milder and more efficient alternatives to traditional, often harsh, trifluoromethoxylation methods.
Silver catalysts have been shown to be effective in promoting trifluoromethoxylation reactions using trifluoromethyl arylsulfonates. The proposed mechanism often involves the formation of a silver trifluoromethoxide intermediate. This intermediate can then transfer the trifluoromethoxy group to the substrate. The catalytic cycle is regenerated through the reaction of the silver catalyst with this compound.
The exact nature of the active silver species and the elementary steps of the catalytic cycle can vary depending on the specific reaction conditions and substrates. However, the ability of silver to mediate SET processes and to coordinate with both the sulfonate and the substrate is thought to be key to its catalytic activity.
Organic photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive chemical reactions under mild conditions. In the context of trifluoromethoxylation, organic photoredox catalysts can be employed to initiate the generation of the trifluoromethoxy radical from this compound via a SET mechanism.
Upon excitation by visible light, the photocatalyst can either be oxidized or reduced by a reaction partner. In a plausible scenario, the excited photocatalyst transfers an electron to this compound, leading to its fragmentation and the formation of the •OCF3 radical. This radical can then react with the substrate, and the photocatalyst is returned to its ground state to complete the catalytic cycle. This approach avoids the need for stoichiometric and often harsh radical initiators.
The versatility of this compound extends to its use in other transition-metal and metal-free catalytic systems. Various transition metals, known for their ability to mediate cross-coupling and radical reactions, are being explored for their potential to catalyze trifluoromethoxylation reactions with this reagent. The mechanisms in these systems can be diverse, involving oxidative addition, reductive elimination, and SET pathways.
Furthermore, metal-free catalytic approaches are gaining increasing attention due to their lower cost and reduced environmental impact. These systems often rely on the use of organic catalysts or reagents that can facilitate the desired transformation through mechanisms such as frustrated Lewis pair activation or hydrogen bonding catalysis. The development of such metal-free strategies for the activation of this compound is an active area of research.
Characterization of Reactive Intermediates
The direct observation and characterization of reactive intermediates in chemical reactions are often challenging due to their transient nature. In the context of reactions involving this compound, various spectroscopic and analytical techniques are employed to gain insights into the species formed during the reaction.
While direct spectroscopic evidence for intermediates involving this compound remains elusive in the current body of scientific literature, analogous systems provide valuable insights. For instance, in copper-catalyzed trifluoromethylation reactions, the formation of organocopper intermediates is a key mechanistic step. The isolation and characterization of copper(III)-trifluoromethyl complexes have been reported, providing fundamental information about the structure and reactivity of species that are proposed as relevant reactive intermediates in many trifluoromethylation reactions. These studies often utilize techniques such as ¹H, ¹⁹F, and ³¹P NMR spectroscopy, as well as X-ray crystallography, to fully characterize these complexes.
In other related trifluoromethylation reactions, the generation of trifluoromethyl radicals (•CF₃) is a common mechanistic feature. nih.gov Trapping experiments, where a radical scavenger is introduced into the reaction mixture, can provide indirect evidence for the presence of such radical intermediates.
Computational and Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and the energetics of chemical transformations. Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the feasibility of a proposed mechanism.
For reactions involving compounds structurally related to this compound, computational studies have been instrumental. For example, DFT calculations have been used to explore the mechanism of defluorination of trifluoromethylphenols, revealing that the key step likely proceeds via an E1cb mechanism. rsc.org These studies provide a detailed picture of the electronic and structural changes that occur throughout the reaction.
Table 1: Computational Methods in Mechanistic Studies
| Computational Method | Application in Mechanistic Studies | Key Insights Provided |
| Density Functional Theory (DFT) | Mapping potential energy surfaces of reactions. | Identification of transition states, calculation of activation energies, and determination of reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Studying excited state properties and photochemical reactions. | Understanding light-induced reaction mechanisms and predicting spectroscopic properties of intermediates. |
| Ab initio methods | High-accuracy calculation of molecular properties. | Precise determination of bond dissociation energies and reaction enthalpies. |
Table 2: Key Energetic Parameters from Computational Studies
| Parameter | Definition | Significance in Reactivity |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the rate of the reaction; lower Ea leads to a faster reaction. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Provides insight into the stability of a molecule and the likelihood of radical formation. |
O-Trifluoromethoxylation of Diverse Substrates
The trifluoromethoxy group (OCF₃) is highly sought after in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and bioavailability of drug candidates. This compound serves as an effective source for this valuable functional group.
The direct dehydroxylative trifluoromethoxylation of alcohols and phenols represents a powerful tool for the synthesis of trifluoromethyl ethers. Trifluoromethyl arylsulfonates (TFMS), including this compound, have been identified as competent reagents for this transformation. bohrium.com These reagents offer a significant advantage over traditional methods that often require harsh conditions and toxic fluorinating agents. The reaction mechanism for the dehydroxylative trifluoromethoxylation using TFMS reagents generally involves the activation of the alcohol or phenol, followed by the transfer of the trifluoromethoxy group. This approach is noted for its wide substrate scope and high functional group tolerance. bohrium.com
While detailed studies specifying this compound for a broad range of simple alcohols and phenols are still emerging, the general reactivity of the TFMS class of reagents suggests its high potential in this area. The electron-withdrawing nature of the 4-fluorobenzenesulfonate leaving group can facilitate the cleavage of the S-OCF₃ bond, making the trifluoromethoxide anion available for nucleophilic attack. mdpi.com
A significant application of this compound is in the asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. mdpi.com This reaction provides a direct method for the stereoselective introduction of both a bromine atom and a trifluoromethoxy group across a double bond, leading to valuable chiral building blocks. In these reactions, this compound has been identified as a highly effective trifluoromethoxylation reagent. mdpi.comthieme.de
The reaction is typically catalyzed by a silver salt in the presence of a chiral ligand, which controls the stereochemical outcome. The choice of the trifluoromethyl arylsulfonate has been shown to be crucial for the reaction's efficiency. Research has indicated that among various trifluoromethyl arylsulfonates, this compound often provides the best results in terms of yield. mdpi.com
A notable example is the asymmetric bromotrifluoromethoxylation of 4-fluorostyrene. Utilizing this compound as the trifluoromethoxylating agent in the presence of a silver catalyst and a chiral ligand, the desired product was obtained in high yield and good enantioselectivity. acs.org
Table 1: Asymmetric Bromotrifluoromethoxylation of 4-Fluorostyrene
| Substrate | Reagent | Catalyst System | Product Yield | Enantiomeric Ratio (e.r.) |
|---|
Data sourced from a study on radical α-trifluoromethoxylation of ketones which references this specific reaction. acs.org
This methodology has also been extended to the derivatization of natural products and complex molecules, demonstrating its broad applicability. nih.gov
Aryldiazonium salts are versatile intermediates in organic synthesis. Recent advancements have shown that trifluoromethyl arylsulfonates (TFMS) can be used for the trifluoromethoxylation of aryldiazonium salts. acs.org This transformation is particularly valuable as it allows for the conversion of an amino group on an aromatic ring, via diazotization, into a trifluoromethoxy group.
The reaction often proceeds under mild conditions using visible-light photoredox catalysis in combination with a copper promoter. acs.org The photoredox cycle generates an aryl radical from the diazonium salt, which then engages with a copper-trifluoromethoxide complex. This intermediate is proposed to be generated from the trifluoromethyl arylsulfonate reagent. acs.org This method is noted for its scalability and tolerance of a wide array of functional groups. acs.org
The introduction of a trifluoromethoxy group at the α-position of a ketone creates a valuable synthetic intermediate. While direct α-trifluoromethoxylation of ketones has been achieved with various reagents, trifluoromethyl arylsulfonates (TFMS) have been employed in related transformations that lead to α-trifluoromethoxy ketones. For instance, a copper-catalyzed enantioselective trifluoromethoxylation of propargyl sulfonates using TFMS as the trifluoromethoxy source has been developed. researchgate.net The resulting products can be further transformed into α-trifluoromethoxy ketones.
Although direct α-trifluoromethoxylation of ketones using this compound is not as extensively documented as other applications, the reactivity of the TFMS class of reagents in related transformations suggests its potential utility in this area. The development of photoredox-catalyzed methods for the α-trifluoromethoxylation of ketones has also been a significant area of research, though often employing other sources of the trifluoromethoxy group. acs.orgnih.gov
Heteroaromatic compounds are prevalent in pharmaceuticals and agrochemicals. The introduction of a trifluoromethoxy group can significantly modulate their biological activity. While the direct O-trifluoromethoxylation of heteroaromatic phenols has been achieved, the use of this compound in this specific context is an area of ongoing research. The challenges in the regioselective functionalization of heteroaromatic systems often require carefully tailored reagents and reaction conditions. The development of methods for the direct C-H trifluoromethoxylation of heteroaromatics has seen significant progress, although this transformation introduces a CF₃ group rather than an OCF₃ group. nih.gov
Introduction of the Trifluoromethyl Group into Complex Organic Scaffolds
While this compound is primarily recognized as a source of the trifluoromethoxy (OCF₃) group, its potential as a trifluoromethylating agent (introducing a CF₃ group) is less explored. The primary application of this reagent and its class (trifluoromethyl arylsulfonates) is in O-trifluoromethoxylation reactions. bohrium.comnih.gov The introduction of a trifluoromethyl group is typically achieved using different classes of reagents, such as (trifluoromethyl)trimethylsilane (TMSCF₃) or Togni's reagents. mdpi.com
The stability of the trifluoromethoxide anion generated from this compound generally directs its reactivity towards O-functionalization. The direct transfer of a trifluoromethyl radical or anion from this reagent to a carbon center would require different reaction conditions, likely involving a single-electron transfer process. While not a primary application, the versatility of fluorinated reagents warrants further investigation into such alternative reactivity pathways.
Stereoselective and Enantioselective Methodologies
The pursuit of stereocontrol in organic synthesis is paramount for the creation of complex molecules with defined three-dimensional architectures, particularly in the fields of medicinal chemistry and materials science. In this context, this compound has emerged as a key reagent in the development of novel stereoselective and enantioselective transformations. Its application has been notably demonstrated in the silver-catalyzed asymmetric intermolecular bromotrifluoromethoxylation of alkenes. nih.gov
This methodology represents a significant advancement in the field of fluorine chemistry, as it allows for the simultaneous introduction of a bromine atom and a trifluoromethoxy group across a double bond with a high degree of enantiocontrol. nih.gov The reaction employs a chiral silver catalyst, a bromine source, and this compound as the trifluoromethoxylating agent. nih.govthieme-connect.com
In a key study, a variety of styrene (B11656) derivatives were subjected to these reaction conditions, affording the corresponding chiral β-bromo-α-trifluoromethoxy products in good yields and with high levels of enantioselectivity. researchgate.net The choice of the trifluoromethyl arylsulfonate (TFMS) reagent was found to be crucial for the reaction's success, with this compound proving to be the most effective in terms of reaction yield. The reaction is catalyzed by silver fluoride (B91410) (AgF) in the presence of a chiral ligand, such as (R)-DTBM-SEGPHOS, and utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. researchgate.net
The general applicability of this method is highlighted by the range of substituted styrenes that can be effectively transformed, including those with electron-donating and electron-withdrawing groups on the aromatic ring. The resulting enantioenriched bromotrifluoromethoxylated compounds are valuable chiral building blocks for further synthetic manipulations. nih.gov
Below is a table summarizing the results of the asymmetric silver-catalyzed bromotrifluoromethoxylation of various styrene derivatives using this compound.
| Entry | Substrate (Styrene Derivative) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Styrene | 2-bromo-1-phenyl-1-(trifluoromethoxy)ethane | 85 | 92 |
| 2 | 4-Methylstyrene | 2-bromo-1-(p-tolyl)-1-(trifluoromethoxy)ethane | 82 | 91 |
| 3 | 4-Methoxystyrene | 2-bromo-1-(4-methoxyphenyl)-1-(trifluoromethoxy)ethane | 78 | 88 |
| 4 | 4-Chlorostyrene | 2-bromo-1-(4-chlorophenyl)-1-(trifluoromethoxy)ethane | 88 | 94 |
| 5 | 4-Bromostyrene | 2-bromo-1-(4-bromophenyl)-1-(trifluoromethoxy)ethane | 86 | 93 |
| 6 | 3-Methylstyrene | 2-bromo-1-(m-tolyl)-1-(trifluoromethoxy)ethane | 83 | 90 |
| 7 | 2-Methylstyrene | 2-bromo-1-(o-tolyl)-1-(trifluoromethoxy)ethane | 75 | 85 |
Data compiled from studies on asymmetric silver-catalyzed bromotrifluoromethoxylation. researchgate.net
Synthesis of Highly Functionalized Fluorinated Building Blocks
The strategic introduction of fluorine-containing motifs into organic molecules is a powerful tool for modulating their physicochemical and biological properties. tcichemicals.comsigmaaldrich.com this compound serves as a valuable reagent for the preparation of highly functionalized fluorinated building blocks, primarily through the aforementioned silver-catalyzed bromotrifluoromethoxylation of alkenes. nih.govthieme-connect.com The products of this reaction are vicinal bromo(trifluoromethoxy)alkanes, which are versatile synthetic intermediates. nih.gov
The utility of these products as building blocks stems from the presence of two distinct and reactive functional groups: a bromine atom and a trifluoromethoxy group. The carbon-bromine bond can readily participate in a wide array of subsequent transformations, including nucleophilic substitutions, cross-coupling reactions, and eliminations. This allows for the introduction of diverse functionalities at the bromine-bearing carbon.
For instance, the bromine atom can be displaced by various nucleophiles, such as azides, cyanides, or thiolates, to introduce nitrogen-, carbon-, or sulfur-containing groups, respectively. Furthermore, the bromine can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethoxy group, known for its high lipophilicity and metabolic stability, imparts unique properties to the resulting molecules. nih.gov
The following table provides examples of highly functionalized fluorinated building blocks synthesized from the products of the bromotrifluoromethoxylation reaction.
| Entry | Starting Material | Reagents and Conditions | Product (Functionalized Building Block) | Potential Applications |
| 1 | 2-bromo-1-phenyl-1-(trifluoromethoxy)ethane | NaN3, DMF | 2-azido-1-phenyl-1-(trifluoromethoxy)ethane | Synthesis of fluorinated amino acids and heterocycles |
| 2 | 2-bromo-1-phenyl-1-(trifluoromethoxy)ethane | KCN, DMSO | 3-phenyl-3-(trifluoromethoxy)propanenitrile | Precursor to fluorinated carboxylic acids and amides |
| 3 | 2-bromo-1-phenyl-1-(trifluoromethoxy)ethane | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 1,2-diphenyl-1-(trifluoromethoxy)ethane | Synthesis of complex fluorinated organic molecules |
| 4 | 2-bromo-1-(4-chlorophenyl)-1-(trifluoromethoxy)ethane | NaSPh, EtOH | 2-(phenylthio)-1-(4-chlorophenyl)-1-(trifluoromethoxy)ethane | Introduction of sulfur-containing moieties |
| 5 | 2-bromo-1-phenyl-1-(trifluoromethoxy)ethane | DBU, Toluene, heat | 1-phenyl-1-(trifluoromethoxy)ethene | Michael acceptors and dienophiles in cycloadditions |
The transformations presented are based on established synthetic routes for alkyl halides.
The development of methods to generate such highly functionalized fluorinated building blocks is of significant interest to the pharmaceutical and agrochemical industries, where the precise control of molecular properties is crucial for the design of new active ingredients. tcichemicals.comsigmaaldrich.com
Substrate Scope and Functional Group Compatibility in Trifluoromethoxylation Reactions
Reactivity Profiles Across Electronically Varied Substrates
The electronic properties of the substrate play a crucial role in determining the efficiency of trifluoromethoxylation reactions. Generally, the reactivity of Trifluoromethyl 4-fluorobenzenesulfonate is influenced by the electron density of the substrate, though the specific effect can vary with the catalytic system employed.
In the context of silver-catalyzed asymmetric bromotrifluoromethoxylation of alkenes, styrenes bearing electron-withdrawing groups tend to react efficiently, providing high yields of the desired products. For instance, styrenes substituted with electron-deficient groups such as fluoro-, chloro-, and bromo- at the para-position undergo the reaction with excellent yields. Conversely, substrates with electron-donating groups, like a para-methoxy group, can also be effective, although a slight decrease in yield may be observed. The reaction demonstrates that a balance of electronic factors is key to achieving optimal results. mdpi.comresearchgate.net
A photoredox-catalyzed, copper-mediated trifluoromethoxylation of arenediazonium salts also showcases the reagent's versatility. This system effectively trifluoromethoxylates both electron-rich and electron-poor substrates. mdpi.com However, a noticeable decrease in yield is sometimes observed with ortho-substituted substrates, likely due to steric hindrance. mdpi.com This highlights the interplay between electronic and steric effects in determining reaction outcomes.
The following table details the yields of the silver-catalyzed bromotrifluoromethoxylation for a variety of electronically diverse styrene (B11656) substrates, demonstrating the reagent's effectiveness across this spectrum. researchgate.net
Table 1: Silver-Catalyzed Bromotrifluoromethoxylation of Electronically Varied Styrenes Data sourced from research on asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. researchgate.net
| Substrate (Styrene Derivative) | Electronic Nature of Substituent | Yield (%) |
|---|---|---|
| 4-Fluorostyrene | Electron-Withdrawing | 98 |
| 4-Chlorostyrene | Electron-Withdrawing | 96 |
| 4-Bromostyrene | Electron-Withdrawing | 95 |
| 4-Methylstyrene | Electron-Donating | 95 |
| 4-Methoxystyrene | Electron-Donating | 85 |
| 3-Chlorostyrene | Electron-Withdrawing | 94 |
| 2-Fluorostyrene | Electron-Withdrawing | 95 |
| Styrene | Neutral | 96 |
Functional Group Tolerance and Limitations
A key advantage of modern trifluoromethoxylation methods is their compatibility with a wide array of functional groups, enabling their use in the late-stage functionalization of complex molecules. Reactions employing this compound have demonstrated remarkable tolerance for many common chemical moieties.
In silver-catalyzed processes, the reaction is compatible with halides (F, Cl, Br), alkyl groups, and ethers. researchgate.net This broad compatibility has been showcased by the successful application of the method to the bromotrifluoromethoxylation of double bonds in natural products and their derivatives. researchgate.netnih.gov
The scope is further expanded in photoredox and copper-mediated systems, which tolerate a diverse range of functionalities including halogen, nitro, cyano, ketone, ester, amide, amine, and sulfone groups. mdpi.com Similarly, when used for the trifluoromethoxylation of arynes, the reagent is compatible with alkyl, phenyl, methoxy, and fluoride (B91410) functional groups. mdpi.com This wide tolerance makes this compound a valuable tool for modifying complex structures, such as sulfamethoxazole (B1682508) and estrone (B1671321) derivatives. mdpi.com
The following table provides a summary of functional groups that have been shown to be compatible with trifluoromethoxylation reactions involving this compound under various catalytic conditions.
Table 2: Functional Group Compatibility Compiled from studies on silver-catalyzed and photoredox/copper-mediated trifluoromethoxylation reactions. mdpi.comresearchgate.net
| Functional Group | Category | Compatibility Status |
|---|---|---|
| Fluoro, Chloro, Bromo | Halogens | Compatible |
| Alkyl (e.g., -CH₃) | Alkyls | Compatible |
| Methoxy (-OCH₃) | Ethers | Compatible |
| Nitro (-NO₂) | Nitrogen Groups | Compatible |
| Cyano (-CN) | Nitriles | Compatible |
| Carbonyl (Ketone) | Carbonyls | Compatible |
| Ester (-COOR) | Carbonyls | Compatible |
| Amide (-CONR₂) | Carbonyls | Compatible |
| Amine (-NR₂) | Nitrogen Groups | Compatible |
| Sulfone (-SO₂R) | Sulfur Groups | Compatible |
Strategies for Expanding Substrate Breadth
While this compound shows considerable versatility, its effectiveness is maximized through the strategic selection of reaction conditions tailored to the substrate class of interest. The development of distinct catalytic systems represents the primary strategy for expanding the reagent's utility across a broader range of chemical transformations.
Traditional methods for creating trifluoromethyl ethers often struggled with poor substrate scope and required harsh reaction conditions. researchgate.net The advent of milder, catalytically driven approaches has been instrumental in overcoming these limitations. The primary strategies for expanding the substrate breadth of this compound involve:
Development of Specialized Catalytic Systems: Rather than a one-size-fits-all approach, different catalytic systems have been developed to target specific types of substrates. For example:
A silver-based catalytic system is highly effective for the intermolecular bromotrifluoromethoxylation of alkenes. researchgate.netnih.gov
A dual photoredox and copper-mediated catalysis enables the efficient trifluoromethoxylation of arenediazonium salts, a class of substrates not amenable to the silver-catalyzed alkene reaction. mdpi.com
The use of fluoride salts and crown ethers facilitates the trifluoromethoxylation of in situ-generated arynes , further expanding the range of accessible aromatic structures. mdpi.com
Use of Additives: In some cases, additives can modulate reactivity. For instance, the choice of fluoride salt (e.g., CsF) is crucial for activating the trifluoromethyl arylsulfonate reagent to generate the reactive trifluoromethoxide anion in situ. mdpi.comresearchgate.net
By employing these tailored catalytic approaches, this compound can be successfully applied to diverse molecular scaffolds, from simple alkenes to complex heteroaromatics and natural products, demonstrating a significant expansion of its synthetic utility.
Comparative Evaluation with Complementary Trifluoromethoxylation Reagents
Comparative Analysis with Hypervalent Iodine-Based Reagents (e.g., Togni Reagents)
A fundamental distinction separates Trifluoromethyl 4-fluorobenzenesulfonate from hypervalent iodine-based reagents, such as the widely used Togni reagents. This difference lies in their chemical reactivity and the specific moiety they transfer.
This compound functions as a nucleophilic trifluoromethoxylation reagent . mdpi.com Upon activation with a fluoride (B91410) source like cesium fluoride, it cleaves at the S-O bond to release the trifluoromethoxide anion (OCF₃⁻). mdpi.com This reactivity is harnessed in reactions such as the silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes, where the OCF₃⁻ anion is added across a double bond. mdpi.com
In stark contrast, Togni reagents are powerful electrophilic trifluoromethylating agents . beilstein-journals.orgchimia.ch These hypervalent iodine(III) compounds deliver an electrophilic trifluoromethyl cation equivalent (CF₃⁺) to a wide range of carbon and heteroatom nucleophiles. mdpi.combeilstein-journals.org While they can be used to synthesize trifluoromethyl ethers from alcohols and phenols, this occurs via an O-trifluoromethylation pathway (formation of an O–CF₃ bond), not a trifluoromethoxylation. mdpi.com Furthermore, reactions with phenols can sometimes lead to competing C-trifluoromethylation at the aromatic ring, a reactivity profile not observed with this compound. mdpi.com
Interestingly, a direct synthetic link exists between these reagent classes: this compound can be synthesized by reacting aryl sulfonic acids with a Togni reagent, showcasing how an electrophilic CF₃⁺ source can be used to construct a nucleophilic OCF₃⁻ source. mdpi.com
Table 1: Comparison with Togni Reagents
| Feature | This compound | Togni Reagents (Hypervalent Iodine) |
| Reactivity | Nucleophilic | Electrophilic |
| Transferred Species | Trifluoromethoxide (OCF₃⁻) | Trifluoromethyl Cation (CF₃⁺) |
| Primary Application | Trifluoromethoxylation of alkenes | Trifluoromethylation of C, S, P, O nucleophiles |
| Bond Formed | C–OCF₃ | C–CF₃, O–CF₃, S–CF₃, etc. |
| Mechanism | Release of OCF₃⁻ anion | Transfer of electrophilic CF₃ group |
Comparison with Oxonium and Sulfonium-Based Reagents (e.g., Umemoto Reagents)
Similar to Togni reagents, Umemoto reagents, which are typically stable sulfonium (B1226848) salts, are potent electrophilic trifluoromethylating agents . beilstein-journals.orgnih.gov They are renowned for their ability to trifluoromethylate even "hard" nucleophiles, including aliphatic and aromatic alcohols, to directly form trifluoromethyl ethers (R-O-CF₃). mdpi.combeilstein-journals.org The development of shelf-stable Umemoto reagents represented a significant advance, as earlier oxonium-based versions required photochemical generation at cryogenic temperatures (e.g., -90 to -100 °C), which limited their broad applicability. mdpi.com
This compound offers a complementary mode of reactivity. Instead of delivering a CF₃⁺ species to an oxygen atom, it provides the complete OCF₃⁻ nucleophile for addition to electrophilic substrates. This makes it suitable for different synthetic transformations, such as the difunctionalization of alkenes, rather than the direct substitution on an alcohol. mdpi.com The aryl group in this compound also reduces its volatility and reactivity compared to highly reactive analogs like trifluoromethyl triflate, making it a more manageable reagent. mdpi.com
The relationship between these reagents is also synergistic, as Umemoto reagents can be employed in the synthesis of this compound from aryl sulfonic acids, mirroring the utility of Togni reagents in this context. mdpi.com
Table 2: Comparison with Umemoto Reagents
| Feature | This compound | Umemoto Reagents (Sulfonium/Oxonium) |
| Reactivity | Nucleophilic | Electrophilic |
| Transferred Species | Trifluoromethoxide (OCF₃⁻) | Trifluoromethyl Cation (CF₃⁺) |
| Primary Application | Nucleophilic trifluoromethoxylation | Electrophilic trifluoromethylation of hard/soft nucleophiles |
| Stability | Thermally stable solid/liquid | Shelf-stable crystalline solids (modern versions) |
| Key Distinction | Source of OCF₃⁻ anion | Source of CF₃⁺ cation |
Unique Advantages and Synergies of this compound
The primary advantage of this compound lies in its distinct and complementary reactivity profile compared to the dominant electrophilic and radical reagents.
Key Advantages:
Nucleophilic OCF₃⁻ Source: It provides a reliable source of the trifluoromethoxide anion, enabling synthetic transformations that are inaccessible to electrophilic CF₃⁺ reagents or radical •OCF₃ precursors. Its role in the difunctionalization of C-C multiple bonds is a prime example of its unique utility. mdpi.com
Enhanced Stability and Handling: As a structural analog of the volatile and highly reactive trifluoromethyl trifluoromethanesulfonate (B1224126) (TFMT), this compound offers improved handling characteristics. The presence of the aryl group reduces volatility and tempers reactivity, making it a more practical and safer laboratory reagent. mdpi.com
Thermal Stability: Its notable thermal stability makes it an attractive and robust reagent for various applications. mdpi.com
High Efficacy in Specific Reactions: In optimized reactions, such as the asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes, it has been identified as the most effective reagent for achieving high reaction yields. mdpi.com
Synergies:
Emerging Research Directions and Future Perspectives in Trifluoromethyl 4 Fluorobenzenesulfonate Chemistry
Development of Sustainable and Green Chemistry Approaches
The future of chemical manufacturing hinges on the adoption of sustainable and green principles, moving away from hazardous reagents and energy-intensive conditions. The development of trifluoromethylation reactions aligns with this global trend, with research focusing on minimizing waste, enhancing atom economy, and utilizing environmentally benign energy sources like visible light. advanceseng.comtandfonline.com
In this context, Trifluoromethyl 4-fluorobenzenesulfonate offers potential as a stable, solid reagent, which can be easier and safer to handle compared to gaseous trifluoromethyl sources like fluoroform or toxic and expensive traditional reagents. nih.govrsc.org A key research direction is the activation of such stable reagents under green catalytic cycles. Visible-light photoredox catalysis, for instance, avoids the need for harsh chemical oxidants or reductants by using light as a renewable energy source to drive reactions at ambient temperatures. advanceseng.com The application of these methods could lead to protocols with significantly reduced environmental impact.
Future research will likely focus on developing catalytic systems that can activate this compound with high efficiency and selectivity, using earth-abundant metal catalysts or metal-free organic photocatalysts to further enhance the sustainability profile of trifluoromethylation processes. researchgate.net
| Approach | Typical Reagents | Conditions | Advantages in Green Chemistry |
|---|---|---|---|
| Traditional Methods | HF, Strong Bases, Elemental Fluorine | Harsh, High Temperature/Pressure | Limited; often toxic and corrosive reagents. advanceseng.com |
| Photoredox Catalysis | CF₃I, CF₃SO₂Cl, Togni's Reagent | Visible Light, Ambient Temperature | Uses light as a renewable energy source, mild conditions. wikipedia.orgresearchgate.net |
| Electrochemical Synthesis | Langlois Reagent (CF₃SO₂Na) | Electric Current | Avoids chemical oxidants/reductants, high control. researchgate.net |
| Flow Chemistry with Gaseous Reagents | Fluoroform (CF₃H) | Microreactors, High Pressure | Uses a waste byproduct, excellent mixing and safety. nih.govrsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the use of continuous plug-flow reactors instead of traditional batch reactors, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). polyu.edu.hk This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and enhanced scalability. researchgate.net For reactions involving highly reactive intermediates or gaseous reagents, flow chemistry provides significant advantages. rsc.org
The integration of this compound into automated flow synthesis platforms is a promising future direction. As a soluble and stable reagent, it is well-suited for continuous processing, where precise amounts can be mixed with substrates and catalysts in a microreactor. This approach allows for rapid reaction optimization and the on-demand synthesis of trifluoromethylated compounds. Photochemical flow reactors, in particular, have demonstrated significant gains in productivity for trifluoromethylation by ensuring efficient and uniform light irradiation of the reaction mixture, a challenge in large-scale batch processes. nih.govvapourtec.com
Automated systems can enable multi-step syntheses where the trifluoromethylation step is seamlessly integrated with subsequent reactions, purification, and analysis, accelerating the discovery and production of new chemical entities. polyu.edu.hk
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Difficult; challenges with heat transfer and mixing. | Simpler; achieved by running the system for longer. | vapourtec.com |
| Safety | Higher risk with exotherms and hazardous reagents. | Improved; small reaction volumes, better heat dissipation. | polyu.edu.hk |
| Efficiency (Photochemistry) | Limited by light penetration in large volumes. | High; efficient light irradiation due to small path length. | nih.govvapourtec.com |
| Reaction Time | Often hours to days. | Can be reduced to minutes. | nih.gov |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. | researchgate.net |
Design of Next-Generation Catalytic Systems for Enhanced Performance
The activation of relatively stable trifluoromethylating agents is reliant on the performance of the catalyst. While early methods often required stoichiometric activators, the future lies in the design of highly efficient, next-generation catalytic systems that can operate under mild conditions with low catalyst loadings.
Visible-light photoredox catalysis has emerged as a dominant strategy. researchgate.net Catalysts such as ruthenium and iridium complexes, as well as organic dyes, can absorb visible light and initiate an electron transfer process, converting an electrophilic CF₃ source into a trifluoromethyl radical (CF₃•). acs.orgnih.gov This radical is a versatile intermediate for functionalizing a wide range of organic substrates. researchgate.net
Beyond photoredox systems, research is exploring the use of other transition metals. For example, bismuth-catalyzed C-H trifluoromethylation under light irradiation has been reported, suggesting that main-group elements can participate in novel redox manifolds. acs.org Similarly, nickel catalysis is being explored for its unique reactivity in cross-coupling reactions involving trifluoromethylated compounds. rsc.org The development of catalysts that are cheaper, more abundant, and recyclable will be crucial for the industrial application of trifluoromethylation chemistry.
Exploration of Novel Bond-Forming Reactions
A primary goal in synthetic chemistry is the development of reagents and methods to form new chemical bonds with high precision and efficiency. As a potential electrophilic trifluoromethylating agent, this compound is a candidate for a variety of novel bond-forming reactions. nih.gov The trifluoromethyl group can be transferred to a range of nucleophilic and radical precursor substrates, leading to the formation of C-CF₃, N-CF₃, O-CF₃, and S-CF₃ bonds.
Research is particularly active in the direct C-H trifluoromethylation of heterocycles and arenes, as this avoids the need for pre-functionalized substrates, thus shortening synthetic sequences. tandfonline.comacs.orgcore.ac.uk The trifluoromethylation of alkenes and alkynes also continues to be an area of intense study. acs.org Furthermore, the formation of bonds between the CF₃ group and heteroatoms is critical for creating molecules with unique properties. For instance, S-CF₃ containing compounds are of significant interest in pharmaceuticals and agrochemicals. mst.edu
Future work will focus on expanding the substrate scope for these reactions and achieving high levels of regioselectivity and stereoselectivity, particularly in the synthesis of complex, chiral molecules.
| Bond Type | Substrate Class | Significance |
|---|---|---|
| C(sp²)-CF₃ | Arenes, Heterocycles | Core structures in many pharmaceuticals and agrochemicals. nih.govcore.ac.uk |
| C(sp³)-CF₃ | Alkanes, Carbonyls (via enolates) | Important for modifying aliphatic scaffolds. |
| N-CF₃ | Amines, Amides, N-Heterocycles | Modifies basicity and metabolic stability. beilstein-journals.org |
| O-CF₃ | Alcohols, Phenols | Creates trifluoromethyl ethers with unique electronic properties. beilstein-journals.org |
| S-CF₃ | Thiols, Thiophenols | Generates highly lipophilic and metabolically stable motifs. mst.edu |
Potential in the Synthesis of Advanced Materials and Specialty Chemicals
The unique properties conferred by the trifluoromethyl group extend beyond bioactive molecules into the realm of materials science. The incorporation of CF₃ groups can dramatically alter the physical and electronic properties of polymers, liquid crystals, and organic semiconductors. mdpi.comchemicalbook.com The high electronegativity and steric bulk of the CF₃ group can influence polymer chain packing, thermal stability, and solubility.
Reagents like this compound could serve as key building blocks for synthesizing monomers that are later polymerized to create advanced materials. For example, trifluoromethylated aromatic compounds are prevalent in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the CF₃ group can tune the energy levels of molecular orbitals, which is critical for designing efficient charge-transporting and emissive materials.
In the area of specialty chemicals, the introduction of a CF₃ group can enhance the performance of agrochemicals, dyes, and surfactants. mdpi.com As the demand for high-performance materials grows, the development of efficient and scalable methods for their synthesis using versatile reagents will become increasingly important.
Q & A
Q. What synthetic methodologies are recommended for preparing trifluoromethyl 4-fluorobenzenesulfonate derivatives?
this compound derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling using aryl iodides and trifluoromethylating agents (e.g., CF₃SO₂Na) under inert atmospheres (e.g., N₂) yields high-purity products. Reaction parameters such as temperature (60–100°C), solvent (DMF or THF), and catalyst loading (2–5 mol%) must be optimized to suppress side reactions like hydrolysis of the sulfonate group .
Q. How can the reactivity of the trifluoromethyl group in this compound be leveraged for functionalization?
The trifluoromethyl group enhances electrophilicity at the sulfonate center, enabling selective substitution reactions. For instance, nucleophilic displacement of the sulfonate group with amines or thiols proceeds efficiently in polar aprotic solvents (e.g., DMSO) at ambient temperatures. Monitoring reaction progress via TLC or HPLC is critical to avoid over-alkylation or decomposition .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): OSHA-compliant chemical goggles, nitrile gloves, and lab coats are mandatory.
- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts.
- Waste Management: Collect contaminated materials (gloves, solvents) in sealed containers for specialized disposal .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: ¹⁹F NMR (δ ~ -60 ppm for CF₃, -110 ppm for F) and ¹H NMR (aromatic protons δ 7.2–8.0 ppm) confirm structural integrity.
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight and purity.
- X-ray Crystallography: Resolves stereoelectronic effects of the CF₃ group on molecular conformation .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics in catalytic systems?
The CF₃ group’s strong electron-withdrawing nature lowers the energy barrier for oxidative addition in Pd-catalyzed reactions, accelerating coupling rates. However, steric hindrance from the bulky trifluoromethyl moiety can reduce regioselectivity in crowded aromatic systems. Computational studies (DFT) are recommended to model transition states and optimize ligand design .
Q. What strategies mitigate competing side reactions during sulfonate ester hydrolysis?
Hydrolysis of the sulfonate ester can be suppressed by:
Q. How can crystallographic data inform the design of trifluoromethylated sulfonates for protein-ligand interactions?
X-ray structures (e.g., monoclinic P21/c symmetry, β = 102.36°) reveal that the CF₃ group induces conformational rigidity in the sulfonate backbone, enhancing binding affinity to hydrophobic protein pockets. Pair this data with molecular docking simulations (PDB) to predict bioactivity in drug discovery pipelines .
Q. What are the metabolic degradation pathways of this compound in biological systems?
In vitro studies suggest hepatic cytochrome P450 enzymes mediate oxidative defluorination, yielding fluorinated carboxylic acids. LC-MS/MS metabolomic profiling is essential to track intermediates and assess toxicity. Note that perfluorinated metabolites may exhibit environmental persistence .
Q. How do substituent positions (ortho, meta, para) on the benzene ring affect the compound’s physicochemical properties?
- Para-substitution: Maximizes electronic effects (e.g., enhanced acidity of the sulfonate group).
- Ortho-substitution: Introduces steric strain, reducing thermal stability (TGA data shows decomposition ≥200°C).
- Meta-substitution: Balances electronic and steric effects, often yielding intermediates with improved solubility .
Q. What computational tools are recommended for predicting the environmental fate of fluorinated sulfonates?
Use EPI Suite or OPERA models to estimate biodegradation half-lives, bioaccumulation potential, and aquatic toxicity. Pair these with experimental validation via OECD 301F tests to address regulatory requirements .
Methodological Notes
- Contradictions in Evidence: While emphasizes CF₃’s role in enhancing bioavailability, highlights potential ecological risks of fluorinated metabolites. Researchers must balance therapeutic efficacy with environmental safety.
- Unresolved Issues: The influence of fluorinated byproducts on catalytic recyclability remains underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
